2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)malonic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

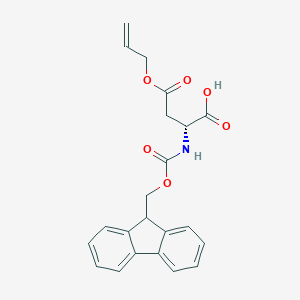

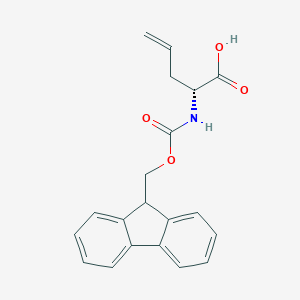

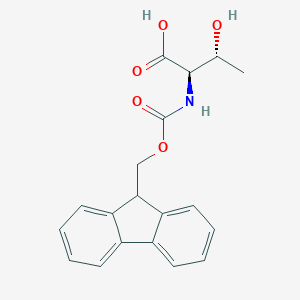

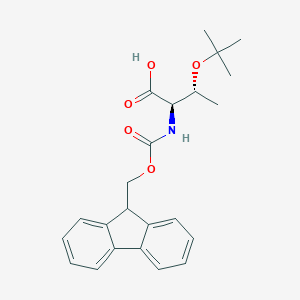

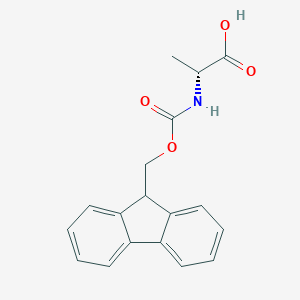

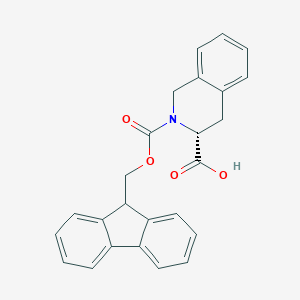

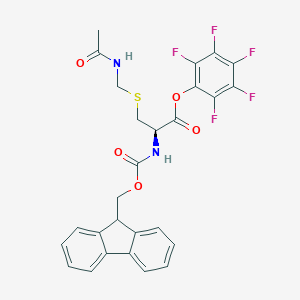

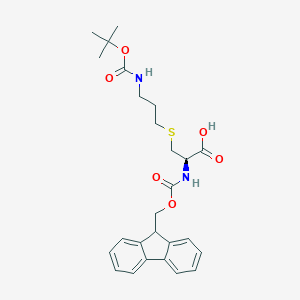

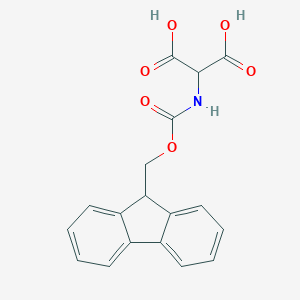

This compound is a derivative of malonic acid, with a fluorenylmethyloxycarbonyl (Fmoc) group attached to one of the amino groups . The Fmoc group is a common protective group used in peptide synthesis .

Molecular Structure Analysis

The molecular structure of this compound includes a malonic acid backbone, two amino groups, and a fluorenylmethyloxycarbonyl (Fmoc) group . The Fmoc group consists of a fluorene (a polycyclic aromatic hydrocarbon) linked to a carbamate functional group .Physical And Chemical Properties Analysis

The compound is a solid at room temperature . Other physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the search results.Scientific Research Applications

1. Chemoselective Protection of Amines and Amino Acids Fmoc-Aminomalonic acid is utilized in the chemoselective protection of amines and amino acids. This process is crucial in peptide synthesis where protecting groups are used to temporarily mask functional groups to prevent unwanted reactions. The Fmoc group is particularly advantageous due to its stability in aqueous media and mild, catalyst-free removal conditions .

Hydrogel Formation

Fmoc-Aminomalonic acid derivatives can act as low molecular weight hydrogelators. Hydrogels formed from Fmoc amino acids have applications in drug delivery systems, tissue engineering, and as scaffolds for cell growth. The gelation properties depend on the specific amino acid and environmental pH, influencing the structure and persistence length of the hydrogel .

3. Construction of Hydrogels for Biomedical Applications The presence of the Fmoc group in amino acids like Fmoc-Aminomalonic acid aids in constructing hydrogels with desired properties. These hydrogels are used in a wide range of biomedical applications, including wound healing, drug delivery, and tissue engineering. The additional Fmoc moiety can enhance the gel’s stability and functionality .

Mechanism of Action

Target of Action

It’s known that fmoc-amino acids are commonly used in peptide synthesis . Therefore, it can be inferred that the targets would be specific proteins or peptides that the compound is designed to interact with.

Mode of Action

Fmoc-Aminomalonic acid, like other Fmoc-amino acids, is used as a protective group in peptide synthesis . The Fmoc group protects the amino group during peptide bond formation, preventing unwanted side reactions . The Fmoc group is removed under basic conditions, typically using piperidine .

Result of Action

The result of Fmoc-Aminomalonic acid’s action would be the successful synthesis of a specific peptide or protein, with the Fmoc group protecting the amino group during synthesis and then being removed to allow the peptide to function properly .

Action Environment

The action of Fmoc-Aminomalonic acid is typically carried out in a controlled laboratory environment during peptide synthesis . Factors such as pH, temperature, and the presence of other reactants can influence the efficacy and stability of the compound.

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and may be harmful if swallowed . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing hands thoroughly after handling .

properties

IUPAC Name |

2-(9H-fluoren-9-ylmethoxycarbonylamino)propanedioic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15NO6/c20-16(21)15(17(22)23)19-18(24)25-9-14-12-7-3-1-5-10(12)11-6-2-4-8-13(11)14/h1-8,14-15H,9H2,(H,19,24)(H,20,21)(H,22,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEHDYXCNIBCDDG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(C(=O)O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15NO6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40591543 |

Source

|

| Record name | ({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)propanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40591543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

341.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)malonic acid | |

CAS RN |

296261-32-0 |

Source

|

| Record name | ({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)propanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40591543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.